2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane
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Overview
Description
2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chlorophenyl group attached to a dioxolane ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- p-Bromochlorobenzene
Uniqueness
2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other chlorophenyl compounds that may lack the dioxolane ring and, consequently, exhibit different reactivity and applications.
Properties
CAS No. |
5406-42-8 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13ClO2/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-8,11H,1-2H3 |
InChI Key |
MKKCXUXJZQEZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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